An In-depth Technical Guide to the Chemical Properties of 8-Aza-7-deaza-2'-deoxyguanosine
An In-depth Technical Guide to the Chemical Properties of 8-Aza-7-deaza-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 8-Aza-7-deaza-2'-deoxyguanosine, a significant modified nucleoside. This document consolidates key data on its structure, stability, and reactivity, alongside detailed experimental protocols and visualizations of its interactions within biological systems.
Core Chemical and Physical Properties
8-Aza-7-deaza-2'-deoxyguanosine, a structural isomer of 2'-deoxyguanosine, possesses a pyrazolo[3,4-d]pyrimidine core. This modification, involving the substitution of the N7 atom with a carbon and the C8 atom with a nitrogen, imparts unique chemical and biological characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [1] |
| Molecular Weight | 267.24 g/mol | [1] |
| CAS Number | 100644-70-0 | [1] |
| Appearance | White solid | [2] |
| Storage Conditions | Store at < -15°C | [1] |
Spectral Properties
The structural identity of 8-Aza-7-deaza-2'-deoxyguanosine and its derivatives is confirmed through various spectroscopic techniques.
UV-Vis Spectroscopy
| Compound | λmax (nm) in Methanol (B129727) |
| 8-Aza-7-deaza-2'-deoxyguanosine derivative 1 | 223, 254, 275 |
| 8-Aza-7-deaza-2'-deoxyguanosine derivative 2 | 229, 263, 278 |
| 8-Aza-7-deaza-2'-deoxyguanosine derivative 3 | 232, 278 |
| 8-Aza-7-deaza-2'-deoxyguanosine derivative 4 | 225, 275 |
(Data compiled from a study on various 8-Aza-7-deaza purine (B94841) nucleoside derivatives and may not represent the parent compound in isolation without derivatization. The specific derivatives are detailed in the cited source.)[2]
NMR Spectroscopy
¹H NMR data for a derivative of 8-Aza-7-deaza-2'-deoxyguanosine in DMSO-d6 (400 MHz) shows characteristic shifts.[2]
| Proton | Chemical Shift (δ, ppm) |
| Ar-H | 7.97 (s, 1H) |
| NH₂ | 7.38 (br, 2H), 6.34 (s, 2H) |
| 1'-H | 5.91 (d, J = 4.4 Hz, 1H) |
| 2'-OH | 5.21–5.38 (br, 1H) |
| 3'-OH | 5.02–5.20 (br, 1H) |
| 2'-H | 4.45–4.55 (m, 1H) |
| 3'-H | 4.08–4.20 (m, 1H) |
| 4'-H | 3.80–3.97 (m, 1H) |
| CH₂ | 3.38–3.58 (m, 2H) |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of 8-Aza-7-deaza-2'-deoxyguanosine and its derivatives. For a specific synthesized derivative, the following was observed:
| Ion | m/z |
| [M + H]⁺ | 283.1 |
(This data corresponds to a specific derivative and may not be the exact mass of the parent compound.)[2]
Stability and Reactivity
Glycosylic Bond Stability
The substitution of the purine moiety with the 8-aza-7-deazapurine structure leads to an increase in the stability of the N-glycosylic bond compared to 2'-deoxyguanosine.[3] This enhanced stability is a critical property, particularly in the context of oligonucleotide synthesis and biological applications where resistance to depurination is desirable.
DNA Duplex Stability
The incorporation of 8-Aza-7-deaza-2'-deoxyguanosine into DNA oligonucleotides has a notable effect on duplex stability. Studies have shown that its presence can lead to an increase in the melting temperature (Tm) of the DNA duplex compared to the corresponding unmodified duplex.[4] This stabilizing effect is attributed to the altered electronic properties of the pyrazolo[3,4-d]pyrimidine ring system.
| Duplex Modification | ΔTm (°C) per modification | Reference |
| 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6 | [3] |
| 7-bromo-8-Aza-7-deaza-2'-deoxyisoguanosine | +5.8 | [3] |
(Note: Data is for the isoguanosine (B3425122) derivative, which demonstrates the stabilizing effect of the core scaffold and its halogenated forms.)
Experimental Protocols
Synthesis of 8-Aza-7-deaza-2'-deoxyguanosine Phosphoramidite (B1245037)
The synthesis of the phosphoramidite of 8-Aza-7-deaza-2'-deoxyguanosine is a crucial step for its incorporation into synthetic oligonucleotides. The general workflow is as follows:
Caption: Workflow for the synthesis of 8-Aza-7-deaza-2'-deoxyguanosine phosphoramidite.
Detailed Steps:
-
Protection of the Exocyclic Amino Group: The exocyclic amino group of 8-Aza-7-deaza-2'-deoxyguanosine is protected, commonly through isobutyrylation, to prevent side reactions during oligonucleotide synthesis.[4]
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the protected nucleoside with DMT-chloride in pyridine.[4]
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety. This is commonly done using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of an activator like N,N-diisopropylethylamine.[4]
-
Purification: The final phosphoramidite product is purified using column chromatography to ensure high purity for use in automated DNA synthesis.
Incorporation into Oligonucleotides and Deprotection
Protocol for Solid-Phase Oligonucleotide Synthesis:
-
Support: The synthesis is performed on a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.
-
Synthesis Cycle:
-
Deblocking: The 5'-DMT group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The 8-Aza-7-deaza-2'-deoxyguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).
-
-
Cleavage and Deprotection: After the final coupling step, the oligonucleotide is cleaved from the solid support and all protecting groups (on the nucleobases and the phosphate backbone) are removed using concentrated aqueous ammonia.[3]
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).
NMR Spectroscopic Analysis
General Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 1-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometric Analysis
General Protocol for LC-MS/MS:
-
Sample Preparation: For oligonucleotides, enzymatic digestion to nucleosides may be required. The sample is then dissolved in a suitable solvent compatible with the mobile phase.
-
Chromatography:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Perform full scan analysis to determine the mass of the molecular ion ([M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
Biological Interactions and Signaling Pathways
8-Aza-7-deaza-2'-deoxyguanosine and its derivatives are valuable tools for studying DNA-protein interactions due to their modified structure.
Interaction with DNA Polymerases
The triphosphate form of 8-Aza-7-deaza-2'-deoxyguanosine can be a substrate for DNA polymerases. However, its incorporation efficiency can be lower compared to the natural dGTP. Halogenated derivatives of 8-Aza-7-deaza-2'-deoxyguanosine triphosphate have been shown to be poorly incorporated by DNA polymerases like Klenow fragment (exo-) and human DNA polymerase β.[5]
Caption: Interaction of 8-Aza-7-deaza-2'-deoxyguanosine triphosphate with DNA polymerase.
Interaction with Human 8-Oxoguanine DNA Glycosylase 1 (hOGG1)
Halogenated derivatives of 8-Aza-7-deaza-2'-deoxyguanosine have been investigated as analogs of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common oxidative DNA lesion. These analogs can act as competitive inhibitors of the DNA repair enzyme hOGG1. While hOGG1 can bind to DNA containing these analogs, the subsequent excision of the modified base is inefficient.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 8-halo-7-deaza-2'-deoxyguanosine triphosphate on DNA synthesis by DNA polymerases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinetics, Structure, and Mechanism of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Bypass by Human DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne 'click' reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
